![molecular formula C21H16ClN3O2 B2442968 2-(2-クロロフェノキシ)-N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)アセトアミド CAS No. 2034474-48-9](/img/structure/B2442968.png)
2-(2-クロロフェノキシ)-N-(2-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a chlorophenoxy group and an imidazo[1,2-a]pyridine moiety
科学的研究の応用
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
It’s known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors , indicating potential targets could be enzymes or receptors that can be modulated by covalent binding.
Mode of Action
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent binding, leading to modulation of the target’s function.
Biochemical Pathways
Given the potential role of this compound as a covalent inhibitor , it could affect pathways involving its target proteins, leading to downstream effects on cellular functions.
Result of Action
If this compound acts as a covalent inhibitor , it could lead to the inhibition of its target proteins, potentially resulting in altered cellular functions.
生化学分析
Biochemical Properties
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .
Cellular Effects
The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by disrupting key signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity or damage to other organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of metabolites that can be excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular energy production and biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenoxy group is then introduced via nucleophilic substitution reactions, often using chlorophenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the acetamide group.
2-(2-chlorophenoxy)acetamide: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.
Uniqueness
2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of the chlorophenoxy and imidazo[1,2-a]pyridine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGBJLCCZREULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)
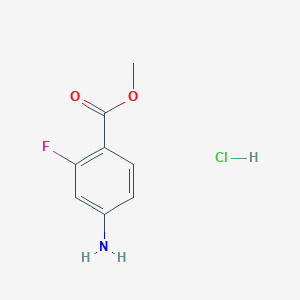
![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
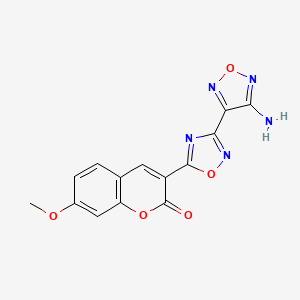
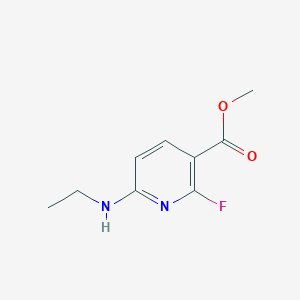

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
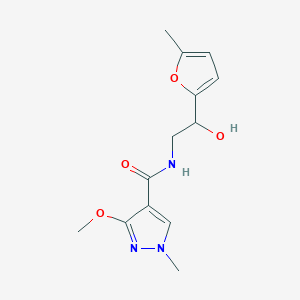
![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)
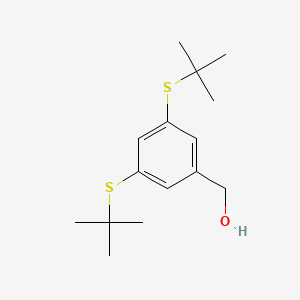
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
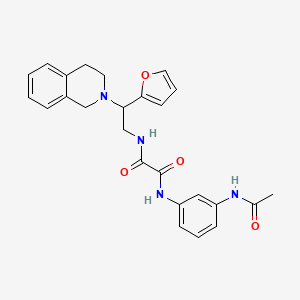
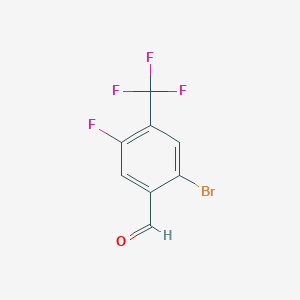
![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2442908.png)
